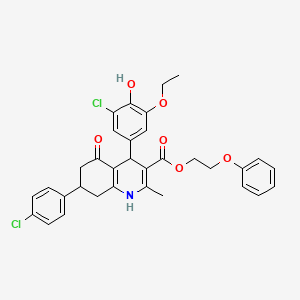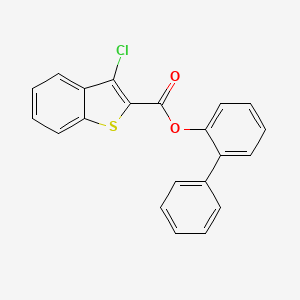![molecular formula C20H19N3O3 B5214861 N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of tumor cells, and to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize, and can be produced in high yields with high purity. It has also been shown to have potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying these processes. However, the compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many potential future directions for research on N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. One possible direction is to study the compound's potential as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Another direction is to further investigate the compound's mechanism of action, and to identify other enzymes and proteins that it may interact with. Additionally, there is potential for the development of new analogs of the compound with improved potency and selectivity.
合成方法
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is synthesized through a specific method that involves the reaction of 2-naphthol with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been studied extensively for its potential applications in medicine and pharmacology. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-9-17(10-7-14)21-20(25)23-22-19(24)13-26-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAQGNUTBKOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[(naphthalen-2-yloxy)acetyl]hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214781.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)

![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)



![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
![3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)